6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a synthetic organic compound with a molecular formula of C15H10F2N2O4 and a molecular weight of 320.25 g/mol . This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group, a methylisoxazole ring, and a pyridine carboxylic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process typically involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group and the isoxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
Furo(3,4-b)pyridine-3-carboxylic acid: This compound shares a similar pyridine carboxylic acid moiety but differs in its overall structure and functional groups.
Pyrazoline derivatives: These compounds have a nitrogen-based hetero-aromatic ring structure and exhibit various biological activities.
Fluorinated pyridines: These compounds contain fluorine atoms in the pyridine ring and are known for their unique chemical and biological properties.
Properties
Molecular Formula |
C15H10F2N2O4 |
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Molecular Weight |
320.25 g/mol |
IUPAC Name |
6-[3-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H10F2N2O4/c1-7-12-10(14(20)21)6-11(18-13(12)23-19-7)8-3-2-4-9(5-8)22-15(16)17/h2-6,15H,1H3,(H,20,21) |
InChI Key |
QDUCGXWCGVYUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(=O)O |
Origin of Product |
United States |
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